molecular formula C7H11Cl4O4P B14747314 2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate CAS No. 3309-67-9

2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate

Cat. No.: B14747314
CAS No.: 3309-67-9
M. Wt: 331.9 g/mol
InChI Key: BHFXPVGYEDGFFF-UHFFFAOYSA-N
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Description

2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate is an organophosphorus compound with the molecular formula C7H11Cl4O4P. It is known for its use in various industrial and agricultural applications due to its chemical properties. The compound is characterized by its high density (1.464 g/cm³) and boiling point (318.4ºC at 760 mmHg) .

Preparation Methods

The synthesis of 2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate can be achieved through several routes. One common method involves the reaction of phosphoric acid derivatives with chlorinated hydrocarbons under controlled conditions. Industrial production often utilizes a Perkow rearrangement, where triethyl phosphite reacts with chlorinated aldehydes to form the desired product . The reaction conditions typically include the use of solvents like benzene or xylene and may require catalysts to enhance the reaction rate.

Chemical Reactions Analysis

2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include water, bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate exerts its effects involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By binding to the active site of the enzyme, the compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter and subsequent overstimulation of the nervous system . This mechanism is similar to that of other organophosphorus insecticides.

Comparison with Similar Compounds

2,2-Dichloroethenyl 2,3-dichloropropyl ethyl phosphate can be compared with other organophosphorus compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potency as an insecticide.

Properties

CAS No.

3309-67-9

Molecular Formula

C7H11Cl4O4P

Molecular Weight

331.9 g/mol

IUPAC Name

2,2-dichloroethenyl 2,3-dichloropropyl ethyl phosphate

InChI

InChI=1S/C7H11Cl4O4P/c1-2-13-16(12,15-5-7(10)11)14-4-6(9)3-8/h5-6H,2-4H2,1H3

InChI Key

BHFXPVGYEDGFFF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC(CCl)Cl)OC=C(Cl)Cl

Origin of Product

United States

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